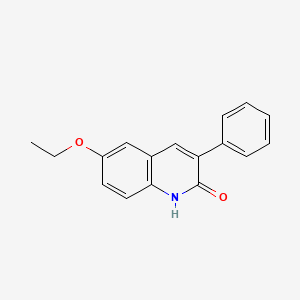

6-Ethoxy-3-phenyl-2-quinolinol

Beschreibung

Contextualization of Quinoline (B57606) Derivatives in Modern Chemical Research

Quinoline, a heterocyclic aromatic organic compound, and its derivatives form a cornerstone of modern chemical research, demonstrating remarkable versatility across various scientific disciplines. researchgate.netfrontiersin.orgorientjchem.org These nitrogen-containing bicyclic structures are not only prevalent in natural products, such as alkaloids found in numerous plants, but are also fundamental scaffolds in the design and synthesis of novel compounds with significant applications in medicinal chemistry, materials science, and agrochemicals. frontiersin.orgmdpi.com The unique electronic properties and the ability to functionalize the quinoline ring at multiple positions make it an attractive framework for developing new therapeutic agents. frontiersin.orgorientjchem.org Researchers have extensively explored quinoline derivatives for their broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties. orientjchem.orgmdpi.comrsc.org The adaptability of the quinoline scaffold allows for the creation of diverse molecular architectures, leading to the development of numerous commercially successful drugs. researchgate.net

Significance of 2-Quinolinone Scaffolds in Synthetic and Applied Chemistry

Within the broad family of quinoline derivatives, the 2-quinolinone (or carbostyril) scaffold holds particular importance in both synthetic and applied chemistry. This structural motif is characterized by a quinoline ring system with a carbonyl group at the C2 position. 2-Quinolinones are present in a variety of natural products and serve as key building blocks for the synthesis of more complex molecules. nih.gov Their synthetic utility is underscored by the diverse range of chemical transformations they can undergo, including electrophilic and nucleophilic substitutions, which allows for the generation of a wide array of functionalized derivatives. nih.govrsc.org In applied chemistry, 2-quinolinone-based compounds have found applications as fluorescent probes for the detection of metal ions like Hg2+. google.com Furthermore, the photophysical properties of certain 2-quinolinone derivatives are being investigated for their potential use as photocatalysts. depaul.edu Their intrinsic photoactive properties also make them valuable in the development of luminescent materials. researchgate.net

Research Landscape of 6-Ethoxy-3-phenyl-2-quinolinol and Analogous Compounds

The specific compound, 6-Ethoxy-3-phenyl-2-quinolinol, and its analogs represent a focused area of research within the broader field of quinolinone chemistry. While direct research on 6-Ethoxy-3-phenyl-2-quinolinol itself is not extensively documented in publicly available literature, the investigation of analogous structures provides valuable insights into its potential properties and applications. For instance, research on related 2-phenyl-4-quinolinol derivatives provides foundational chemical and physical property data that can be extrapolated. chemsrc.com The synthesis of various quinoline derivatives, including those with ethoxy and phenyl substitutions, is a subject of ongoing investigation, with methods like the Friedländer annulation being employed. rsc.org Studies on similar compounds, such as 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol, highlight the potential for these molecules to form metal complexes and exhibit biological activity. neliti.com The exploration of quinoline-3-carboxylate derivatives as corrosion inhibitors further demonstrates the diverse functional roles that substituted quinolines can play. bohrium.com The synthesis of related compounds like 6-Ethoxy-3-phenylquinolin-2-amine also contributes to the understanding of the chemical space around 6-Ethoxy-3-phenyl-2-quinolinol. bldpharm.com

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of the chemical compound 6-Ethoxy-3-phenyl-2-quinolinol, focusing exclusively on its chemical characteristics and related scientific findings. The primary objective is to present a structured and scientifically accurate account of this compound, drawing upon available data for analogous structures where direct information is limited. The scope of this article is strictly confined to the chemical synthesis, properties, and the research context of 6-Ethoxy-3-phenyl-2-quinolinol and closely related compounds. It will not delve into dosage, administration, or safety profiles. The content is structured to deliver a professional and authoritative perspective based on a survey of diverse scientific sources.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-ethoxy-3-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-2-20-14-8-9-16-13(10-14)11-15(17(19)18-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZOGPCXCWHRJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=O)C(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653635 | |

| Record name | 6-Ethoxy-3-phenylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031928-33-2 | |

| Record name | 6-Ethoxy-3-phenylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Elucidation of Molecular Architecture

Diverse Synthetic Strategies for 6-Ethoxy-3-phenyl-2-quinolinol and Related Scaffolds

The synthesis of the 2-quinolinone core, a tautomer of 2-hydroxyquinoline, is a well-established area of organic chemistry. These strategies can be broadly categorized into conventional and modern approaches, each with specific considerations for selectivity and precursor chemistry.

Classic organic reactions provide the foundational methods for assembling the quinolinone ring system.

Pfitzinger Reaction : The Pfitzinger reaction and its variations involve the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base. jptcp.com The isatin ring is opened to form an anilino-acid intermediate, which then reacts with the carbonyl compound to build the new heterocyclic ring, ultimately yielding a quinoline-4-carboxylic acid. nih.gov

Nucleophilic Substitutions : This strategy is employed to introduce or modify substituents on a pre-formed quinoline (B57606) ring. For instance, a chloro group at the C2 or C4 position of the quinoline ring is a versatile handle for introducing various nucleophiles. The regioselective preparation of 2-chloro-4-ethoxy-quinoline has been demonstrated, highlighting that the C4 position is generally more susceptible to nucleophilic attack by sodium ethoxide than the C2 position. nih.gov This approach allows for the late-stage introduction of the ethoxy group. Similarly, other nucleophiles like hydrazines, azides, and amines can be introduced to create a variety of 4-substituted 2-quinolinones. mdpi.com

To improve efficiency, yield, and environmental compatibility, traditional methods have been updated with modern techniques.

Microwave-Assisted Synthesis : The use of microwave irradiation significantly accelerates the synthesis of quinolinone derivatives, often reducing reaction times from many hours to mere minutes. tandfonline.com This technique has been successfully applied to the one-pot synthesis of 3,4-disubstituted 2-quinolinones from 2-aminobenzophenones and acid chlorides, achieving moderate to excellent yields. tandfonline.com Microwave assistance has also proven effective in the Combes synthesis and in palladium-catalyzed carbonylative cyclizations to form the 2-quinolone core. asianpubs.orgcdnsciencepub.com A patented method describes the microwave-assisted synthesis of 2-(1H)-quinolinones, including the successful synthesis of the structurally analogous 6-methoxy-2-(1H)-quinolinone. google.com

Solvent-Free Conditions : To align with the principles of green chemistry, some synthetic protocols are performed without a solvent. Microwave-assisted Combes synthesis of 2-methyl-4-quinolinones has been efficiently carried out under solvent-free conditions using a reusable acidic resin as a catalyst. asianpubs.org This approach simplifies work-up procedures and reduces chemical waste.

Tandem Reactions : Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer a highly efficient route to complex molecules. researchgate.net Palladium-catalyzed tandem reactions, such as a Heck reaction followed by an amination process, have been developed for the synthesis of 4-aryl-2-quinolones. nih.gov Other innovative tandem strategies include acid-catalyzed Friedel–Crafts-type allenylation followed by cyclization and [3+2] cycloaddition/ring-opening/O-arylation sequences to build fused quinolone systems. rsc.orgrsc.org

Controlling the orientation and spatial arrangement of substituents is critical in chemical synthesis.

Regioselectivity : As noted in the Conrad-Limpach synthesis, temperature control is a key factor in directing the reaction to yield either the 4-quinolone (kinetic product) or the 2-quinolone (thermodynamic product). wikipedia.orgquimicaorganica.org In nucleophilic substitution reactions on di-chloro-quinolines, the inherent electronic properties of the ring direct incoming nucleophiles preferentially to the C4 position over the C2 position. nih.gov Modern catalytic methods, such as intramolecular palladium(II)-catalyzed annulation, can also exhibit excellent regioselectivity. organic-chemistry.org

Stereoselective Synthesis : While the core 6-Ethoxy-3-phenyl-2-quinolinol is achiral, the synthesis of related, more complex quinoline derivatives often requires control of stereochemistry. Methodologies have been developed for the stereoselective synthesis of quinoline-containing scaffolds, such as pyrrolo[3,2-c]quinolines and hexahydroimidazo[1,2-a]quinolines, using techniques like N-heterocyclic carbene catalysis or domino ring-opening cyclizations. amazonaws.comacs.org These methods can achieve high levels of diastereoselectivity and enantioselectivity. acs.org

The choice of starting materials and the behavior of the transient species formed during the reaction are fundamental to the success of the synthesis.

Precursor Chemistry : The synthesis of 6-Ethoxy-3-phenyl-2-quinolinol via the Conrad-Limpach-Knorr method would logically start from 4-ethoxyaniline and ethyl benzoylacetate. wikipedia.org Alternative strategies utilize different precursors, such as 2-iodoanilines for palladium-catalyzed cross-coupling reactions, mdpi.com 2-aminobenzophenones for condensation with acid chlorides, tandfonline.com or various anilines and alkynes in multi-component reactions. nih.gov

Intermediate Reactivity : The course of the synthesis is dictated by the reactivity of its intermediates. In the Conrad-Limpach synthesis, the key step is the thermally induced electrocyclic ring closure of a Schiff base intermediate. wikipedia.org In palladium-catalyzed carbonylations, an acylpalladium complex is a crucial intermediate that reacts with other components. cdnsciencepub.com Some modern syntheses proceed through highly reactive intermediates like aza-o-quinone methides or in situ generated nitrilium salts, which then undergo cycloaddition or electrophilic substitution reactions to form the quinoline ring. acs.orgmdpi.com

Advanced Spectroscopic Characterization of Molecular Structure

Once synthesized, the definitive identification and structural confirmation of 6-Ethoxy-3-phenyl-2-quinolinol rely on powerful spectroscopic techniques, with Nuclear Magnetic Resonance being paramount.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals for the ethoxy group, the phenyl group, and the protons on the quinolinone core.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -O-CH₂-CH₃ | 1.4 - 1.5 | Triplet (t) | ~7.0 |

| -O-CH₂ -CH₃ | 4.0 - 4.2 | Quartet (q) | ~7.0 |

| H5, H7, H8 | 7.0 - 7.8 | Multiplets/Doublets | - |

| Phenyl Protons | 7.3 - 7.6 | Multiplet (m) | - |

| H4 | ~7.9 | Singlet (s) | - |

| NH | 11.5 - 12.5 | Broad Singlet (br s) | - |

Predicted ¹³C NMR Data

The carbon NMR spectrum would complement the proton data, confirming the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -O-CH₂-CH₃ | ~14-15 |

| -O-CH₂ -CH₃ | ~63-64 |

| Aromatic/Quinolinone Carbons | ~115-140 |

| C6 (C-OEt) | ~155-157 |

| C2 (C=O) | ~162-165 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups and fingerprint region of a molecule.

Infrared (IR) Spectroscopy would reveal the characteristic vibrational modes of 6-Ethoxy-3-phenyl-2-quinolinol. The spectrum would be expected to show distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key expected signals would include O-H and N-H stretching from the quinolinol tautomer, aromatic C-H stretching from the phenyl and quinoline rings, and C-O-C stretching from the ethoxy group.

Raman Spectroscopy , which relies on the inelastic scattering of monochromatic light, would provide complementary information. Non-polar bonds and symmetric vibrations often yield strong Raman signals. For this compound, the C=C stretching vibrations of the aromatic rings and the quinoline core would be expected to be prominent.

A hypothetical data table for the expected vibrational modes is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H/N-H Stretch | 3400-3200 (broad) | Weak |

| Aromatic C-H Stretch | 3100-3000 | Strong |

| Aliphatic C-H Stretch | 2980-2850 | Moderate |

| C=O Stretch (Quinolinone) | ~1650 | Moderate |

| C=C Aromatic Stretch | 1600-1450 | Strong |

| C-O-C Asymmetric Stretch | ~1250 | Moderate |

| C-N Stretch | 1350-1250 | Moderate |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, the molecular formula can be confirmed. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the elemental formula (C₁₇H₁₅NO₂). The fragmentation pattern observed in the mass spectrum would offer structural information by showing the breakdown of the molecule into smaller, stable charged fragments.

A table summarizing the expected mass spectrometric data is provided below.

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated Molecular Ion | 266.1125 |

| [M]⁺ | Molecular Ion | 265.1099 |

| [M-C₂H₅]⁺ | Loss of ethyl group | 236.0706 |

| [M-OC₂H₅]⁺ | Loss of ethoxy group | 220.0757 |

X-ray Diffraction Analysis (Single-Crystal and Powder)

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction , if suitable crystals can be grown, would provide precise bond lengths, bond angles, and torsion angles. This analysis would reveal the planarity of the quinoline and phenyl rings, the conformation of the ethoxy group, and the intermolecular interactions, such as hydrogen bonding and π-π stacking, that dictate the crystal packing.

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is a characteristic fingerprint of the crystalline phase. It can be used to identify the compound and assess its purity.

A hypothetical table of crystallographic data is shown below.

| Parameter | Value |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (Hypothetical Value) |

| b (Å) | (Hypothetical Value) |

| c (Å) | (Hypothetical Value) |

| α (°) | 90 |

| β (°) | (Hypothetical Value) |

| γ (°) | 90 |

| Volume (ų) | (Hypothetical Value) |

| Z | (Hypothetical Value) |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule.

UV-Vis Absorption Spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from the ground state to higher energy states. The spectrum of 6-Ethoxy-3-phenyl-2-quinolinol would be expected to show characteristic absorption bands arising from π-π* transitions within the conjugated aromatic system.

Fluorescence Spectroscopy provides information about the emission of light as the molecule relaxes from an excited electronic state back to the ground state. The wavelength of the emitted light (fluorescence) is typically longer than the absorbed light (the Stokes shift). The fluorescence quantum yield would quantify the efficiency of the emission process.

A summary of potential electronic spectroscopy data is presented in the table below.

| Technique | Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| UV-Vis Absorption | (e.g., Ethanol) | (Hypothetical Values, e.g., 250, 320) | (Hypothetical Values) |

| Fluorescence Emission | (e.g., Ethanol) | (Hypothetical Value, e.g., 450) | N/A |

Theoretical and Computational Chemistry Investigations

Molecular Dynamics (MD) Simulations

Intermolecular Interactions and Adsorption Behavior

The structural arrangement of 6-Ethoxy-3-phenyl-2-quinolinol, featuring a quinoline (B57606) core, a phenyl group, an ethoxy substituent, and a hydroxyl group, facilitates a variety of non-covalent interactions that dictate its supramolecular chemistry and adsorption properties.

Intermolecular Interactions: The crystal lattice of quinoline derivatives is often stabilized by a network of weak intermolecular forces. researchgate.net Key among these are hydrogen bonds and π-π stacking interactions. In related quinolone structures, intermolecular hydrogen bonds, such as C–H⋯O, have been identified as crucial for forming molecular connectivity patterns, often leading to the formation of two-dimensional layers. mdpi.com The presence of the hydroxyl group and the ethoxy group's oxygen atom in 6-Ethoxy-3-phenyl-2-quinolinol provides sites for hydrogen bonding, acting as both donors and acceptors.

Furthermore, the aromatic nature of the quinoline and phenyl rings facilitates π-π stacking interactions. These interactions are observed in various quinoline derivatives, with face-to-face stacking arrangements reported at centroid-centroid distances of approximately 3.56 Å. researchgate.net Hirshfeld surface analysis, a tool used to quantify intermolecular contacts in crystals, has shown that H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C contacts are the most significant contributors to crystal packing in similar quinoline structures. nih.gov Symmetry-Adapted Perturbation Theory (SAPT) analyses on related compounds have indicated that dispersive forces are decisive factors in these intermolecular interactions. mdpi.com

Adsorption Behavior: The adsorption of quinolinol derivatives onto surfaces is significantly influenced by their chemical structure, particularly the tautomeric equilibrium between the keto (quinolone) and enol (quinolinol) forms. Studies on the adsorption of hydroxyquinolines at metal oxide-water interfaces demonstrate that adsorption is most significant when the hydroxy (enol) tautomer is the predominant form in aqueous solution. nih.gov The lack of adsorption for the oxo (keto) tautomer is attributed to less favorable electrostatic interactions and strong intermolecular hydrogen bonding with water molecules that hinder surface complexation. nih.gov

For 6-Ethoxy-3-phenyl-2-quinolinol, which exists in the hydroxy form, adsorption is expected to occur via surface complexation. The adsorption of similar quinolinol compounds on surfaces like carbon steel and bentonite (B74815) clay has been shown to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer adsorbate on the surface. researchgate.netscispace.com This behavior is fundamental to applications such as corrosion inhibition, where quinolinol derivatives form a stable protective film on the metal surface. researchgate.net

Quantitative Structure-Property Relationships and Predictive Modeling

QSAR and QSPR studies are computational methodologies used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. For quinoline derivatives, these approaches have been extensively used to guide the design of new molecules with desired characteristics. researchgate.netallsubjectjournal.com

The typical QSAR/QSPR workflow involves:

Dataset Compilation: A series of quinoline derivatives with experimentally determined activities (e.g., IC₅₀ values for enzyme inhibition) or properties (e.g., lipophilicity) is assembled. japsonline.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including topological, electronic, steric, and hydrophobic properties. nih.gov

Model Development: Statistical methods are employed to build a regression model that correlates the descriptors with the observed activity or property. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms like k-Nearest Neighbors (k-NN), Decision Trees (DT), and Artificial Neural Networks (ANN). researchgate.netnih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal validation (e.g., leave-one-out cross-validation, yielding a q² value) and external validation with a separate test set of compounds (yielding an r²_test value). mdpi.com

For quinoline derivatives, QSAR models have successfully predicted activities such as anti-tuberculosis efficacy, P-glycoprotein inhibition, and antimalarial properties. allsubjectjournal.comnih.govmdpi.com QSPR studies have been used to model physicochemical properties by correlating them with topological indices and other structural descriptors. nih.gov

| Descriptor Class | Specific Descriptor Examples | Information Encoded |

|---|---|---|

| Topological | Zagreb indices, Randić index | Molecular branching and connectivity. nih.gov |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Electron distribution, reactivity, and polarity. nih.gov |

| Steric | Molecular volume, Surface area, Molar refractivity | Size and shape of the molecule. mdpi.com |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Lipophilicity and membrane permeability. nih.gov |

| 3D-QSAR Fields | CoMFA (steric/electrostatic), CoMSIA (hydrophobic, H-bond) | 3D spatial distribution of molecular properties. nih.gov |

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic and photophysical properties of molecules like 6-Ethoxy-3-phenyl-2-quinolinol. These methods provide detailed information about molecular orbitals, electron distribution, and excited states.

Electronic Properties: DFT calculations are used to determine key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov For instance, in related quinoline carboxylates, MEP maps show negative potential regions around carbonyl oxygen atoms, indicating likely sites for nucleophilic interaction. nih.gov

Photophysical Properties: Quinolinol derivatives are known for their fluorescent properties. researchgate.net Time-Dependent DFT (TD-DFT) is the primary computational method for studying excited-state properties, including absorption and emission spectra. These calculations can predict the wavelengths of maximum absorption (λ_max) and emission, providing insights into the molecule's potential as a fluorophore, which is valuable in the development of chemical sensors and imaging agents. researchgate.net

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.50 eV | Energy of the highest energy electrons; relates to electron-donating ability. |

| LUMO Energy | -1.85 eV | Energy of the lowest energy unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.65 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 3.55 Debye | Measures the overall polarity of the molecule. |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. Numerous docking studies have been performed on quinoline derivatives to elucidate their mechanism of action against various diseases. nih.govresearchgate.net

The process involves preparing the 3D structures of both the ligand (e.g., 6-Ethoxy-3-phenyl-2-quinolinol) and the protein target. A scoring function is then used to calculate the binding energy, with more negative values indicating a stronger, more favorable interaction.

Analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site. For example, docking studies of N-phenyl-2-quinolone derivatives against the PI3Kα enzyme (PDB ID: 2RD0) showed that the quinolone core forms crucial hydrogen bonds with residues like Val851 and Ser774, which are essential for binding. mdpi.com Similarly, studies of quinoline derivatives targeting the anticancer peptide CB1a (PDB ID: 2IGR) identified interactions with residues like Phenylalanine (PHE) A-15 and Tryptophan (TRP) A-12. nih.gov These insights are critical for structure-based drug design, allowing for the rational modification of the ligand to enhance its binding affinity and selectivity.

| Quinoline Derivative Class | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 2-oxo-dihydroquinoline-4-carboxylic acids | P-glycoprotein (6C0V) | -9.22 | Not specified | nih.gov |

| Thiopyrano[2,3-b]quinolines | Anticancer Peptide CB1a (2IGR) | -5.3 to -6.1 | PHE A-15, TRP A-12, LYS A-16 | nih.govsemanticscholar.org |

| N-phenyl-6-chloro-2-quinolones | PI3Kα (2RD0) | Not specified | S774, A775, V851, D933 | mdpi.com |

| General Quinoline Derivatives | VEGFR-2 (2XV7) | Not specified | Interaction via H-bond donors/acceptors | arabjchem.org |

| Substituted Quinoline Pyrazoles | MCF-7 Target (unspecified) | -8.9 to -10.9 | Not specified | amazonaws.com |

| Quinoline Oxazolidine Carboxylate | COVID-19 Mpro (6LU7) | Not specified | Interaction with active site | nih.gov |

Fundamental Reaction Mechanisms Involving the Quinolinol Scaffold

The quinolinol framework is susceptible to a variety of fundamental organic reactions, which are modulated by the specific substituents present on the ring system.

Electrophilic aromatic substitution (SEAr) on the quinoline scaffold preferentially occurs on the electron-rich benzenoid ring rather than the electron-deficient pyridinoid ring. imperial.ac.uknih.gov In the case of 6-Ethoxy-3-phenyl-2-quinolinol, the powerful electron-donating nature of the ethoxy group at C-6, along with the activating effect of the secondary amine in the quinolone tautomer, strongly directs incoming electrophiles to the benzene (B151609) ring.

The substitution pattern is governed by the directing effects of the existing substituents. The C-6 ethoxy group is an ortho-, para-director. Therefore, electrophilic attack is predicted to occur primarily at the C-5 and C-7 positions. For example, nitration of 1-methyl-2-quinolone (B133747) has been shown to proceed sequentially, with initial substitution at the 6-position, followed by the 3- and 8-positions. nih.gov This indicates that the benzenoid ring is the most reactive site for electrophilic attack.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 6-Ethoxy-3-phenyl-2-quinolinol

| Reagent/Reaction | Electrophile (E+) | Predicted Major Products |

|---|---|---|

| HNO₃/H₂SO₄ (Nitration) | NO₂⁺ | 5-Nitro-6-ethoxy-3-phenyl-2-quinolinol & 7-Nitro-6-ethoxy-3-phenyl-2-quinolinol |

| Br₂/FeBr₃ (Bromination) | Br⁺ | 5-Bromo-6-ethoxy-3-phenyl-2-quinolinol & 7-Bromo-6-ethoxy-3-phenyl-2-quinolinol |

| SO₃/H₂SO₄ (Sulfonation) | SO₃ | 6-Ethoxy-3-phenyl-2-quinolinol-5-sulfonic acid & 6-Ethoxy-3-phenyl-2-quinolinol-7-sulfonic acid |

Nucleophilic substitution reactions on the quinoline nucleus typically occur on the electron-deficient pyridine (B92270) ring, particularly at the C-2 and C-4 positions. nih.govyoutube.com For the 2-quinolone scaffold, the C-4 position is a common site for nucleophilic attack, especially if it bears a good leaving group. For instance, 4-chloro-2-quinolones readily react with various nucleophiles to yield 4-substituted derivatives. mdpi.com

In highly activated systems, such as those containing multiple nitro groups, an unusual reactivity pattern known as cine-substitution can occur. In these cases, a nucleophile attacks the C-4 position, leading to the elimination of a substituent from the adjacent C-3 position. nih.govmdpi.com For example, 1-methyl-3,6,8-trinitro-2-quinolone reacts with nucleophiles at C-4, with the subsequent loss of the nitro group at C-3. mdpi.com This highlights the ability of the pyridinone ring to accommodate nucleophilic attack, a reactivity that could be harnessed in appropriately functionalized 6-ethoxy-3-phenyl-2-quinolinol derivatives.

While the aromaticity of the quinoline system makes it a reluctant participant in classical cycloaddition reactions, dearomative cycloadditions are possible under specific conditions, such as photochemical activation. nih.govacs.org These reactions convert the flat aromatic scaffold into more complex, three-dimensional structures. Both intermolecular [4+2] and [2+2] cycloadditions of quinolines and quinolones with alkenes have been reported, often mediated by triplet-triplet energy transfer from a photosensitizer. nih.govresearchgate.net

In certain activated quinolone systems, the pyridone ring can lose aromaticity and behave as a reactive diene or dienophile. For instance, the steric strain in 1-methyl-3,6,8-trinitro-2-quinolone distorts the pyridone ring, causing it to act as an activated nitroalkene and readily undergo cycloaddition reactions under mild conditions. nih.govmdpi.com This suggests that the C3-C4 double bond of the 6-ethoxy-3-phenyl-2-quinolinol tautomer could potentially act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes, or the heterocyclic ring could function as a diene component in inverse-electron-demand Diels-Alder reactions.

The 2-quinolone core, being a cyclic amide (a lactam), is generally stable. However, under forcing hydrolytic conditions (strong acid or base at high temperatures), the amide bond can be cleaved, leading to a ring-opened amino acid derivative. For example, studies on related quinolone derivatives have shown instability and degradation under acidic or basic pH conditions. nih.gov

Conversely, ring-closing reactions are a cornerstone of quinolone synthesis. One classical approach is the intramolecular cyclization of β-(2-acetamidoaryl)acrylates. nih.gov Ring-opening and subsequent ring-closing cascade reactions have also been observed, for instance, in the conversion of certain hydroxamic acids to 2-quinolinones. nih.gov While the pre-formed 6-ethoxy-3-phenyl-2-quinolinol is generally stable, these reactions are relevant to the synthesis of its analogs and underscore the dynamic nature of the heterocyclic ring.

The quinoline scaffold can undergo both oxidation and reduction, with the outcome depending on the reagents and reaction conditions. Strong oxidation of the quinoline ring, for instance with potassium permanganate, can lead to the cleavage of the electron-rich benzene ring, yielding pyridine-2,3-dicarboxylic acid (quinolinic acid). google.comyoutube.com When alkyl substituents are present on the ring, they can often be selectively oxidized to carboxylic acids without cleaving the ring. biosynce.comyoutube.com For 6-Ethoxy-3-phenyl-2-quinolinol, such harsh oxidation would likely degrade the molecule, but milder conditions could potentially oxidize the phenyl or ethoxy groups.

Reduction of the quinolone ring is also possible. Catalytic hydrogenation can reduce the C3-C4 double bond or, under more vigorous conditions, the entire heterocyclic ring. Electroreductive methods have also been employed, for example, in the cross-coupling of 4-quinolones with carbonyl compounds, where reduction initiates a reaction at the C-2 position. acs.org Functional groups on the scaffold, such as nitro groups, can be selectively reduced to amino groups, which serve as handles for further derivatization. nih.gov

Synthesis and Reactivity of Functionalized Derivatives and Analogs

The 6-Ethoxy-3-phenyl-2-quinolinol scaffold serves as a versatile platform for the synthesis of a wide array of functionalized derivatives. The reactive sites on the molecule—the N-H of the lactam, the phenolic oxygen of the quinolinol tautomer, and the various positions on the aromatic rings—can be selectively modified.

O-alkylation and N-alkylation are common reactions. For example, alkylation of a 3-aryl-2-quinolone with an alkyl halide typically yields a mixture of N-alkylated and O-alkylated products, with the N-alkylated derivative often being the major product. acs.org Novel quinolone derivatives have been synthesized via O-alkylation followed by a Claisen rearrangement to introduce substituents onto the carbocyclic ring. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C and C-N bonds, enabling the synthesis of diverse 2-quinolone derivatives. nih.gov For instance, Heck reactions have been used to synthesize 4-aryl-2-quinolones. nih.gov The synthesis of 4-substituted derivatives can also be achieved from a 4-chloro precursor, allowing for the introduction of amino, azido, and sulfanyl (B85325) groups through nucleophilic substitution. mdpi.com

Table 2: Examples of Reactions for the Synthesis of Functionalized 2-Quinolone Derivatives

| Starting Material Type | Reagent(s) | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 3-Aryl-2-quinolone | Alkyl Halide, Base | N-/O-Alkylation | N-Alkyl & O-Alkyl-2-quinolones | acs.org |

| 8-Hydroxy-2-quinolone | Bromomethylphenyl derivatives | O-Alkylation | 8-(Arylmethoxy)-2-quinolones | nih.gov |

| 4-Chloro-8-methyl-2-quinolone | Hydrazine (B178648) | Nucleophilic Substitution | 4-Hydrazino-8-methyl-2-quinolone | mdpi.com |

| 4-Chloro-8-methyl-2-quinolone | Sodium Azide | Nucleophilic Substitution | 4-Azido-8-methyl-2-quinolone | mdpi.com |

This extensive derivative chemistry underscores the utility of the 6-ethoxy-3-phenyl-2-quinolinol core as a foundational structure for building a library of complex molecules with potentially diverse properties.

Chemical Reactivity and Derivative Chemistry

1 Strategies for Alkylation and Arylation of the Quinolinol Core

Alkylation and arylation of the 6-ethoxy-3-phenyl-2-quinolinol core are fundamental strategies for creating structural diversity. The primary challenge in these reactions is controlling the regioselectivity, specifically between N-alkylation/arylation of the quinolinone tautomer and O-alkylation/arylation of the quinolinol tautomer. scribd.com

Alkylation: The outcome of alkylation is highly dependent on the reaction conditions. O-alkylation is favored under certain conditions, leading to the formation of 2-alkoxy-6-ethoxy-3-phenylquinoline derivatives. Conversely, N-alkylation of the amide in the quinolinone form yields 1-alkyl-6-ethoxy-3-phenylquinolin-2(1H)-one. The choice of base, solvent, and alkylating agent can be used to influence the selectivity of this process. For instance, using a hard base might favor O-alkylation, while phase-transfer catalysis can promote N-alkylation.

Arylation: The introduction of aryl groups typically requires modern cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, enabling the formation of carbon-carbon bonds. harvard.edulibretexts.org This strategy first necessitates the introduction of a halogen atom (e.g., bromine or iodine) onto the quinolinol core, typically at the C4, C5, C7, or C8 positions, through electrophilic halogenation. The resulting halo-quinolinol can then be coupled with a variety of arylboronic acids in the presence of a palladium catalyst and a base to yield the corresponding aryl-substituted derivatives. researchgate.netresearchgate.net This approach allows for the systematic introduction of diverse phenyl, pyridyl, or other heteroaryl moieties.

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

| O-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-Alkoxy-6-ethoxy-3-phenylquinoline | Forms an ether linkage at the C2 position. |

| N-Alkylation | Alkyl halide, Strong Base (e.g., NaH), Aprotic Solvent (e.g., THF) | 1-Alkyl-6-ethoxy-3-phenylquinolin-2(1H)-one | Forms an N-C bond at the quinolinone nitrogen. |

| Arylation (Suzuki) | 1. Halogenation (e.g., NBS, Br₂) 2. Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl-substituted 6-ethoxy-3-phenyl-2-quinolinol | Enables C-C bond formation to introduce new aryl groups. harvard.eduresearchgate.net |

2 Formation of Nitrogen-Containing Linkages (e.g., Schiff Bases, Hydrazones)

The formation of nitrogen-containing linkages, such as Schiff bases (imines) and hydrazones, requires the presence of a carbonyl group on the quinolinol scaffold. Since the core structure lacks such a group, a preliminary functionalization step is necessary.

A common and effective method for introducing a carbonyl equivalent is the Vilsmeier-Haack reaction. cambridge.orgwikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to install a formyl group (-CHO) onto an electron-rich aromatic ring. ijpcbs.comnih.gov For the 6-ethoxy-3-phenyl-2-quinolinone core, the most activated position for this electrophilic substitution is typically the C4 position.

Once the 4-formyl-6-ethoxy-3-phenyl-2-quinolinol intermediate is synthesized, it can readily undergo condensation reactions:

Schiff Base Formation: Reaction with primary amines (aliphatic or aromatic) under acidic catalysis leads to the formation of the corresponding Schiff bases, which contain a C=N double bond (azomethine). ekb.egekb.egnih.gov

Hydrazone Formation: Condensation with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine) yields hydrazones. google.comresearchgate.netnih.gov These derivatives are often stable, crystalline solids. nih.gov

These reactions significantly expand the molecular complexity of the parent compound, introducing new points for further derivatization and modulating the electronic and steric properties of the molecule.

| Derivative Type | Precursor | Reagents | Resulting Linkage |

| Formyl Derivative | 6-Ethoxy-3-phenyl-2-quinolinol | POCl₃, DMF (Vilsmeier-Haack) | -CHO |

| Schiff Base (Imine) | 4-Formyl-6-ethoxy-3-phenyl-2-quinolinol | Primary Amine (R-NH₂), Acid catalyst | -CH=N-R |

| Hydrazone | 4-Formyl-6-ethoxy-3-phenyl-2-quinolinol | Hydrazine (H₂N-NH₂) or Substituted Hydrazine (R-NH-NH₂) | -CH=N-NH-R |

3 Introduction of Halogen and Other Heteroatom Substituents

The introduction of halogens (F, Cl, Br, I) and other heteroatoms (N, S, O) onto the 6-ethoxy-3-phenyl-2-quinolinol framework is a key strategy for modulating its physicochemical properties. These substituents can alter lipophilicity, electronic distribution, and metabolic stability, and also serve as synthetic handles for further modifications.

Halogenation: Electrophilic aromatic substitution is the most direct method for halogenating the aromatic rings. The fused benzene ring and the C3-phenyl ring are both susceptible to halogenation, with the regioselectivity being directed by the existing substituents (the ethoxy and amide/enol groups). Reagents such as N-bromosuccinimide (NBS) or bromine (Br₂) can be used for bromination, while N-chlorosuccinimide (NCS) or chlorine (Cl₂) can be used for chlorination. Modern reagents, such as the hypervalent iodine compound 1-chloro-1,2-benziodoxol-3-one, can offer milder conditions and different selectivity profiles. nih.gov

Introduction of Other Heteroatoms:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group (-NO₂) onto one of the aromatic rings. The nitro group is a strong electron-withdrawing group and can be subsequently reduced to an amino group (-NH₂), which provides a new site for derivatization.

Sulfonylation: The introduction of a sulfonyl group (-SO₂R) can be achieved through various methods. One approach involves the reaction of quinoline (B57606) N-oxides with sodium sulfinates. nih.gov Direct sulfonation with fuming sulfuric acid can also install a sulfonic acid group (-SO₃H).

| Reaction | Reagents | Substituent Introduced | Purpose |

| Chlorination | N-Chlorosuccinimide (NCS) or Cl₂ | -Cl | Modifies electronics; provides handle for cross-coupling. |

| Bromination | N-Bromosuccinimide (NBS) or Br₂ | -Br | Modifies electronics; provides handle for cross-coupling. |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | Strong electron-withdrawing group; can be reduced to an amine. |

| Sulfonylation | Fuming H₂SO₄ or RSO₂Cl | -SO₃H or -SO₂R | Increases polarity; introduces hydrogen bond donor/acceptor. |

4 Design and Synthesis of Conformationally Constrained Analogs

Restricting the conformational flexibility of a molecule by incorporating it into a more rigid, cyclic structure is a powerful strategy in medicinal chemistry. Conformationally constrained analogs can provide insights into the bioactive conformation of a molecule and may lead to enhanced potency and selectivity by reducing the entropic penalty upon binding to a biological target.

For 6-ethoxy-3-phenyl-2-quinolinol, several strategies can be envisioned to create more rigid analogs:

Intramolecular Cyclization: One approach involves creating a new ring by linking two parts of the existing molecule. For instance, a bridge could be formed between the C3-phenyl ring and the C4 position of the quinolinone core. This would require initial functionalization of both sites (e.g., with a halogen on one and a boronic acid on the other) followed by an intramolecular Suzuki coupling to form a new fused ring system.

Ring-Closing Metathesis (RCM): If appropriate alkenyl side chains were introduced (for example, at the N1 position and on the C3-phenyl group), RCM could be employed to form a macrocyclic structure that tethers the two aromatic systems, thereby restricting their relative rotation.

Fused Heterocycle Formation: Another strategy is to build an additional heterocyclic ring onto the quinolinone scaffold. For example, functionalization of the C4 position with a suitable group could allow for annulation reactions to form fused systems, such as pyrazolo[4,3-c]quinolinones or isoxazolo[4,5-c]quinolinones. This approach creates a planar, rigid polycyclic structure.

These synthetic approaches transform the relatively flexible 3-phenyl-2-quinolinol scaffold into well-defined, rigid structures, which are valuable for probing biological interactions and optimizing pharmacological properties. nih.gov

| Strategy | Description | Required Precursor Functionalization | Potential Reaction |

| Intramolecular Bridge | Linking the C3-phenyl ring to the C4 position of the quinolinone. | Halogenation of one site and borylation of the other. | Intramolecular Suzuki or Heck reaction. |

| Ring-Closing Metathesis | Tethers two positions with an alkyl chain via a new ring. | Introduction of terminal alkene groups at two separate positions. | Grubbs-catalyzed RCM. |

| Fused Ring Annulation | Building a new heterocyclic ring onto the C3-C4 bond of the quinolinone. | Introduction of reactive groups at C3 and C4 (e.g., amino and carboxyl). | Condensation and cyclization reactions. |

Advanced Applications and Intermolecular Interactions

Coordination Chemistry and Catalysis

The quinolinol moiety, characterized by its nitrogen- and oxygen-containing heterocyclic structure, serves as an excellent chelating agent for a wide array of metal ions. This ability to form stable metal complexes is central to its application in coordination chemistry and catalysis.

Ligand Design and Synthesis for Metal Complexation

The 6-ethoxy-3-phenyl-2-quinolinol molecule is designed as a bidentate ligand, utilizing the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group to coordinate with a metal center. scirp.org This N,O-chelation forms a stable five-membered ring with the metal ion, a structural motif common to many effective ligands like 8-hydroxyquinoline (B1678124) (oxine). nih.gov The substituents on the quinoline core—the ethoxy group at the 6-position and the phenyl group at the 3-position—play a crucial role in fine-tuning the ligand's properties. The electron-donating ethoxy group can enhance the electron density on the quinoline system, potentially strengthening the coordinate bonds, while the bulky phenyl group can introduce specific steric constraints that influence the geometry and accessibility of the resulting metal complex.

The synthesis of metal complexes with 6-ethoxy-3-phenyl-2-quinolinol typically involves the reaction of the deprotonated ligand (quinolinolate) with a suitable metal salt in an appropriate solvent. The reaction is generally straightforward, involving the mixing of stoichiometric amounts of the ligand and a metal precursor, such as a metal chloride or acetate, often in a solvent like ethanol. scirp.org

Characterization of Metal-Quinolinol Complexes

Once synthesized, the resulting metal-quinolinol complexes are subjected to rigorous characterization to determine their structure, stoichiometry, and physicochemical properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is crucial for confirming the coordination of the ligand to the metal ion. The disappearance of the broad O-H stretching band of the free ligand and the appearance of new bands at lower frequencies, corresponding to M-O and M-N stretching vibrations, provide direct evidence of chelation. scirp.orgnih.govptfarm.pl

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides insights into the coordination environment and geometry of the metal ion in the complex. mdpi.com The shifts in the absorption bands compared to the free ligand can indicate the nature of the metal-ligand interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Al(III)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the complex in solution and detect changes in the chemical shifts of protons and carbons near the coordination sites. mdpi.com

Magnetic Susceptibility Measurements: This method is used for complexes containing paramagnetic metal ions (e.g., Co(II), Ni(II), Cu(II)) to determine the number of unpaired electrons, which helps in assigning the oxidation state and the geometry of the metal center.

Elemental Analysis and Molar Conductivity: Elemental analysis is used to confirm the empirical formula and stoichiometry of the complex, ensuring the correct metal-to-ligand ratio. scirp.org Molar conductivity measurements in solution can determine whether the complex is ionic or non-electrolytic in nature.

Catalytic Activity in Organic Transformations (e.g., Polymerization, Carbon Dioxide Cycloaddition)

Metal complexes derived from quinoline-based ligands have emerged as promising catalysts in various organic transformations. The ability to systematically modify the ligand's steric and electronic environment allows for the tuning of the catalyst's activity and selectivity.

In the field of polymerization , transition metal complexes featuring nitrogen-containing heterocyclic ligands have shown significant catalytic activity, particularly for ethylene (B1197577) polymerization. mdpi.com For instance, cobalt(II) complexes stabilized by 2-(arylimino)benzylidene-8-arylimino-5,6,7-trihydroquinoline ligands can effectively catalyze the polymerization of ethylene to produce polyethylene (B3416737) with specific molecular weights and distributions. mdpi.com Similarly, half-metallocene zirconium complexes with phenylphosphine (B1580520) ligands demonstrate high efficiency in ethylene homopolymerization and copolymerization. rsc.org By extension, complexes of 6-ethoxy-3-phenyl-2-quinolinol are explored for such applications, where the ligand framework can stabilize the active metal center and influence monomer insertion and chain propagation steps.

Another area of interest is the catalytic conversion of carbon dioxide into valuable chemicals. The cycloaddition of CO₂ to epoxides to form cyclic carbonates is a key reaction in this domain. Metal complexes, particularly those of zinc, are known to be effective catalysts for this transformation. The design of the ligand is critical, as it influences the Lewis acidity of the metal center and can provide sites to activate the epoxide, facilitating the nucleophilic attack that initiates the reaction.

Metal Ion Recognition and Sensing Applications

Quinolinol derivatives are well-known for their use as fluorescent chemosensors for metal ion detection. nih.gov The principle behind this application lies in the significant change in their photophysical properties upon coordination with a metal ion. The binding of a metal to the N,O-chelating site of 6-ethoxy-3-phenyl-2-quinolinol can lead to either fluorescence enhancement ("turn-on") or quenching ("turn-off") through mechanisms such as chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).

The selectivity of the sensor can be tailored by modifying the quinolinol backbone. The specific electronic properties and the size of the binding pocket created by the ligand determine its affinity for different metal ions. For example, studies on a 5-nitro-8-hydroxyquinoline-proline hybrid ligand demonstrated a distinct metal binding affinity order at physiological pH: Cu(II) > Zn(II) > Fe(II) > Fe(III), which was determined through spectroscopic titrations. mdpi.com This selectivity is crucial for developing sensors that can detect specific metal ions in complex environmental or biological samples.

Photophysical Phenomena and Sensing Applications

The inherent fluorescence of the quinoline scaffold is a key feature that underpins its use in sensing and imaging. A detailed understanding of its photophysical properties is essential for designing effective fluorescent probes.

Advanced Photophysical Characterization (Fluorescence Quantum Yields, Lifetimes, Stokes Shifts)

The performance of a fluorophore is defined by several key photophysical parameters. For quinolinol-based sensors, these parameters dictate the sensitivity and reliability of the detection method.

Fluorescence Quantum Yield (ΦF): This parameter measures the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for a bright fluorescent signal. For quinoline derivatives, the quantum yield can be highly sensitive to the substitution pattern and the solvent environment. nih.govrsc.org

Fluorescence Lifetime (τ): The lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. It is an intrinsic property of a fluorophore that can be modulated by its interaction with its environment, including the binding of metal ions. Typical fluorescence lifetimes for related compounds are in the range of a few nanoseconds (ns). nih.gov

Stokes Shift: This is the difference in wavelength (or energy) between the positions of the absorption maximum and the emission maximum. A large Stokes shift is particularly advantageous for fluorescence-based sensing and imaging because it minimizes self-absorption and allows for the effective separation of the emission signal from the excitation light, leading to improved signal-to-noise ratios. nih.gov Quinoline-based fluorophores are known to exhibit large Stokes shifts, often exceeding 100 nm. nih.gov

The table below presents photophysical data for a series of structurally related quinoline-based Schiff bases, illustrating the influence of different substituents on their fluorescent properties in ethanol.

| Compound | Substituent on Phenyl Ring | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|---|

| 3a | -N(CH3)2 | 432 | 563 | 131 | 0.043 |

| 3b | -OCH3 | 383 | 527 | 144 | 0.052 |

| 3c | -OH | 416 | 552 | 136 | 0.082 |

| 3d | -CH=CH-Ph | 386 | 535 | 149 | 0.034 |

| 3e | -F (ortho position) | 366 | 518 | 152 | 0.076 |

| 3f | -OC2H5 | 383 | 531 | 148 | 0.046 |

Data adapted from a study on quinoline scaffold-based fluorophores. nih.gov The compound designations (3a-3f) are taken from the source.

This data highlights how subtle changes to the molecular structure, such as altering the substituent on the phenyl ring, can significantly impact the key photophysical properties of quinoline derivatives, thereby allowing for their rational design as sensors and probes. The ethoxy-substituted compound (3f) provides a close model for the photophysical behavior expected from 6-ethoxy-3-phenyl-2-quinolinol. nih.gov

Intramolecular Charge Transfer (ICT) Mechanisms

The photophysical behavior of quinoline derivatives is often governed by Intramolecular Charge Transfer (ICT) processes. In related polyquinoline systems, excitation can lead to an excited-state intramolecular proton transfer (ESIPT), which subsequently induces a charge transfer. nih.gov This process typically involves the transfer of a proton from a hydroxyl or amino group to the quinoline nitrogen, creating a zwitterionic species. This is followed by a rapid charge transfer to form a tautomeric keto species. nih.gov

The efficiency and timescale of these charge-transfer reactions are influenced by the solvent's polarity. For instance, in some polyquinolines, the forward charge transfer occurs on a picosecond timescale (e.g., 25 ps in 1,1,2,2-tetrachloroethane (B165197) and 62 ps in N-methyl-2-pyrrolidinone). nih.gov The presence of an electron-donating group like the ethoxy group at the 6-position and the phenyl ring at the 3-position in 6-Ethoxy-3-phenyl-2-quinolinol is expected to modulate the electron density of the quinoline core, thereby influencing the energy levels of the ground and excited states and affecting the ICT characteristics. In similar complex systems, the introduction of electron-donating groups can lead to a switch in the nature of the excited state, for example, from a metal-to-ligand charge transfer (MLCT) to a more dominant intraligand charge transfer (ILCT). mdpi.com

Development of Fluorescent Probes and Chemosensors

The inherent fluorescence of the quinoline nucleus makes it a valuable platform for the development of fluorescent probes and chemosensors. Derivatives of quinoline have been successfully designed to detect a variety of analytes, including metal ions and changes in pH. The sensing mechanism often relies on the modulation of the fluorophore's ICT or photoinduced electron transfer (PET) processes upon binding with the target analyte.

For example, quinoline-based chemosensors have been developed for the selective detection of biologically important metal ions such as Zn²⁺, Al³⁺, and Cu²⁺. The design typically involves incorporating a specific receptor unit that binds the target ion, which in turn perturbs the electronic properties of the quinoline fluorophore, leading to a measurable change in fluorescence intensity or a shift in emission wavelength. Furthermore, chromenoquinoline derivatives have been engineered to act as ratiometric fluorescent pH probes, demonstrating their utility in mapping pH changes within living cells. researchgate.net The functionalization of the quinoline scaffold allows for the fine-tuning of its sensing properties, enabling high selectivity and sensitivity for specific targets.

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Quinoline derivatives are widely investigated for their potential in optoelectronic materials, particularly as emitters in Organic Light-Emitting Diodes (OLEDs). Their favorable properties include high fluorescence quantum yields, thermal stability, and the ability to form stable thin films. researchgate.net In an OLED device, these materials function as the light-emitting layer, where the recombination of electrons and holes leads to the generation of light.

Compounds like Tris-(8-hydroxyquinolinato) aluminum (Alq₃) are benchmark emitters in OLED technology. researchgate.net While research on 6-Ethoxy-3-phenyl-2-quinolinol itself is specific, the broader class of substituted quinolines is explored for creating materials that emit light across the visible spectrum. The ethoxy and phenyl substitutions can be used to tune the emission color and improve the efficiency of the device. The electron-donating ethoxy group and the π-conjugated phenyl group can influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the electroluminescent properties of the material. researchgate.net

Molecular Interaction Studies with Biological Macromolecules (Excluding Biological Outcomes)

The rigid, planar structure of the quinoline ring system makes it an ideal scaffold for interacting with biological macromolecules. Computational and in vitro studies focus on elucidating the precise nature of these interactions at a molecular level, independent of the downstream biological effects.

Enzyme Binding and Inhibition Mechanisms (In Vitro and In Silico)

Derivatives of 4-phenyl-2-quinolone, which are structurally analogous to 6-Ethoxy-3-phenyl-2-quinolinol, have been studied for their interaction with enzymes like tubulin. nih.gov Molecular docking studies are employed to understand the binding mechanism, revealing how these molecules fit into specific binding pockets. For instance, 4-phenyl-2-quinolone derivatives have been shown to occupy the colchicine-binding pocket of the tubulin receptor. nih.gov The binding is stabilized by a network of interactions, including hydrogen bonds and hydrophobic contacts with key amino acid residues.

In vitro enzyme assays provide quantitative data on these interactions. For related 4-phenyl-2-quinolone compounds, inhibitory concentrations (IC₅₀) have been determined against various cell lines, reflecting their potency at the molecular target level. nih.gov These studies help in understanding the structure-activity relationship, where substitutions on the quinolone and phenyl rings significantly impact binding affinity.

| Compound | Substitution Pattern | Target Cell Line | IC₅₀ (μM) |

|---|---|---|---|

| Compound 22 | 6-methoxy-4-(3-methoxyphenyl)quinolin-2(1H)-one | COLO205 | 0.32 |

| Compound 22 | 6-methoxy-4-(3-methoxyphenyl)quinolin-2(1H)-one | H460 | 0.89 |

| HPK Derivative | 2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone | HL-60 | 0.4 - 1.0 |

| HPK Derivative | 2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone | Hep3B | 0.4 - 1.0 |

| HPK Derivative | 2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone | H460 | 0.4 - 1.0 |

Ligand-Receptor Interactions (Computational Modeling)

Computational modeling, particularly molecular docking, is a powerful tool to visualize and analyze the interaction between small molecules like 6-Ethoxy-3-phenyl-2-quinolinol and their macromolecular receptors. nih.gov These in silico studies predict the most stable binding poses and calculate binding energies, offering insights that complement experimental data.

For the related 4-phenyl-2-quinolone class, docking studies have elucidated the specific interactions within the colchicine-binding site of tubulin. nih.gov Key interactions often involve:

Hydrogen Bonding: The quinolone core can act as a hydrogen bond donor or acceptor with polar residues in the receptor's active site.

Hydrophobic Interactions: The phenyl ring and the quinoline scaffold itself can form favorable hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine and phenylalanine.

These computational models are crucial for rational drug design, allowing for the prediction of how structural modifications, such as altering the position or nature of substituents, would affect binding affinity and specificity.

Nucleic Acid Interactions (e.g., Intercalation)

The planar aromatic structure of the quinoline core is well-suited for interaction with nucleic acids, primarily through intercalation. Intercalation is a non-covalent mode of binding where a planar molecule inserts itself between the stacked base pairs of DNA. nih.gov This mode of interaction is characteristic of many quinoline and phenanthridine (B189435) derivatives. nih.govscispace.com

Studies on related compounds like 4-nitroquinoline (B1605747) 1-oxide have shown that intercalation is a critical step that can precede covalent bond formation with DNA. nih.gov The process of intercalation typically leads to several observable physical changes in the DNA molecule:

Increased Viscosity: The insertion of the molecule between base pairs causes the DNA helix to lengthen and become more rigid, resulting in an increase in the viscosity of the DNA solution. nih.gov

Fluorescence Quenching: If the DNA is studied using a fluorescent probe like ethidium (B1194527) bromide, an intercalating agent can displace the probe, leading to a quenching of its fluorescence. nih.gov

Hyperchromism and Shift in Absorption: The electronic interaction between the intercalator and the DNA bases can cause a hyperchromic effect (an increase in absorbance) and a shift in the absorption wavelength. nih.gov

The binding affinity and sequence preference of intercalation are dictated by the specific structure of the molecule, including its size, planarity, and the nature of its substituents. nih.gov

Due to a lack of available scientific data from the performed searches specifically detailing the theoretical binding affinities and molecular recognition of 6-Ethoxy-3-phenyl-2-quinolinol , the requested article section cannot be generated at this time.

Therefore, to maintain scientific accuracy and adhere to the provided instructions, no content for the specified section can be produced.

Conclusion and Future Research Directions

Summary of Key Research Findings for 6-Ethoxy-3-phenyl-2-quinolinol

A thorough review of public scientific databases reveals no specific research findings for 6-Ethoxy-3-phenyl-2-quinolinol.

Identification of Knowledge Gaps and Emerging Research Avenues

The primary knowledge gap is the complete absence of published research on this compound. Emerging research avenues would logically begin with its chemical synthesis and characterization, followed by in vitro and in vivo studies to determine any biological activity.

Prospective Methodological Advancements in Quinolinol Research

General advancements in quinolinol research that could be applied to this compound include high-throughput screening for biological activity, computational modeling to predict properties and interactions, and the development of novel synthetic routes that are more efficient and environmentally friendly.

Interdisciplinary Significance and Outlook

The interdisciplinary significance of 6-Ethoxy-3-phenyl-2-quinolinol is currently unknown. Based on the activities of other quinoline (B57606) derivatives, it could potentially be of interest to medicinal chemistry, pharmacology, and materials science. However, without empirical data, this remains speculative.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 6-Ethoxy-3-phenyl-2-quinolinol, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted anilines with ethoxy-substituted ketones under acidic or catalytic conditions. Key steps include:

- Intermediate purification : Column chromatography or recrystallization (e.g., ethanol) to remove unreacted precursors .

- Purity validation : Use of HPLC or TLC with UV detection to ensure >95% purity .

- Critical parameters: Temperature control (80–100°C) and stoichiometric ratios to minimize byproducts like dimerized quinoline derivatives .

Q. What spectroscopic techniques are most effective for characterizing 6-Ethoxy-3-phenyl-2-quinolinol?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethoxy group at C6, phenyl at C3) . Key signals: Ethoxy protons at δ 1.2–1.4 ppm (triplet) and aromatic protons in the quinoline ring (δ 7.0–8.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 265.12) .

- FT-IR : Stretching vibrations for phenolic -OH (~3200 cm⁻¹) and C-O-C (ethoxy group, ~1250 cm⁻¹) .

Q. How can the solubility and stability of 6-Ethoxy-3-phenyl-2-quinolinol be evaluated for in vitro assays?

- Methodological Answer :

- Solubility screening : Use DMSO for stock solutions (≤10 mM) and test in PBS or cell culture media to assess precipitation .

- Stability studies : Incubate at 37°C for 24–72 hours, followed by LC-MS to detect degradation products (e.g., hydrolyzed ethoxy groups) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for 6-Ethoxy-3-phenyl-2-quinolinol derivatives?

- Methodological Answer :

- Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines to confirm IC₅₀ consistency .

- Structural analogs : Synthesize derivatives with controlled substituent variations (e.g., halogenation at C4) to isolate structure-activity relationships (SAR) .

- Meta-analysis : Cross-reference crystallographic data (e.g., π-π stacking interactions ) with computational docking studies to explain potency discrepancies .

Q. How do electronic effects of substituents on the quinoline ring influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-withdrawing groups (EWGs) : Enhance oxidative stability but reduce nucleophilic aromatic substitution (SNAr) rates. Example: Nitro groups at C5 decrease Suzuki coupling yields by 20–30% .

- Electron-donating groups (EDGs) : Ethoxy at C6 increases electron density, facilitating Pd-catalyzed C-H activation (e.g., arylation at C7) .

- Quantitative analysis : Use Hammett constants (σ) to predict substituent effects on reaction kinetics .

Q. What crystallographic techniques are critical for analyzing intermolecular interactions in 6-Ethoxy-3-phenyl-2-quinolinol derivatives?

- Methodological Answer :

- X-ray diffraction : Resolve dihedral angles between quinoline and phenyl rings (e.g., 62.59° in related compounds ).

- π-π stacking metrics : Measure centroid distances (3.6–3.8 Å) and offset angles to correlate with melting points/solubility .

- Hydrogen bonding networks : Identify O-H···N interactions (2.8–3.0 Å) stabilizing crystal lattices .

Q. How can computational methods complement experimental data in predicting the metabolic pathways of 6-Ethoxy-3-phenyl-2-quinolinol?

- Methodological Answer :

- DFT calculations : Predict sites of oxidative metabolism (e.g., ethoxy demethylation) using Fukui indices .

- Molecular dynamics (MD) : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to identify reactive intermediates .

- In silico tools : Use ADMET predictors (e.g., SwissADME) to estimate bioavailability and toxicity risks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antimicrobial efficacy of 6-Ethoxy-3-phenyl-2-quinolinol analogs?

- Methodological Answer :

- Strain specificity : Test against standardized microbial panels (e.g., ATCC strains) to control for genetic variability .

- Check purity : Confirm absence of trace solvents (e.g., DMF) via GC-MS, as residuals can inhibit bacterial growth .

- Mechanistic studies : Use fluorescence assays to quantify membrane disruption vs. DNA intercalation modes .

Experimental Design Considerations

Q. What controls are essential when evaluating the antioxidant activity of 6-Ethoxy-3-phenyl-2-quinolinol?

- Methodological Answer :

- Positive controls : Trolox or ascorbic acid to calibrate DPPH/ABTS radical scavenging assays .

- Negative controls : Ethanol/DMSO vehicle to rule out solvent interference in ROS detection .

- Kinetic profiling : Measure activity at multiple timepoints (0–60 minutes) to distinguish rapid vs. delayed effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.